molecular formula C17H18ClN5 B2545361 1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890942-90-2

1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2545361
CAS No.: 890942-90-2
M. Wt: 327.82
InChI Key: QOBXYZXYCVOFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a 3-chlorophenyl group and a cyclohexylamine moiety.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable pyrazole derivative under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Green synthesis approaches, which minimize the use of hazardous solvents and reagents, are also being explored .

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

    Cyclization: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex fused ring systems

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against EGFR tyrosine kinase, making it a promising candidate for anticancer drug development .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c18-12-5-4-8-14(9-12)23-17-15(10-21-23)16(19-11-20-17)22-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBXYZXYCVOFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.